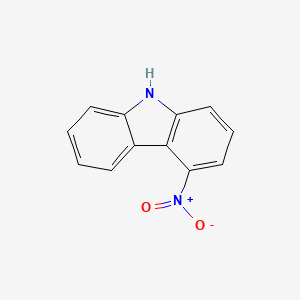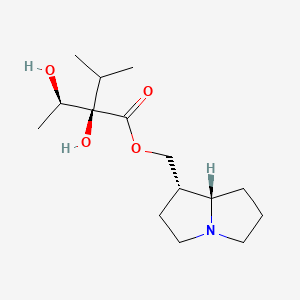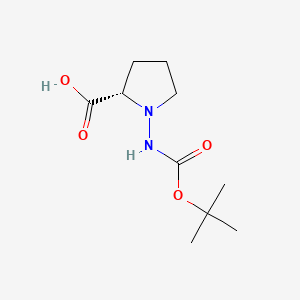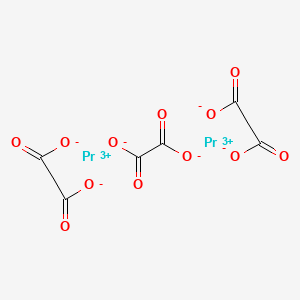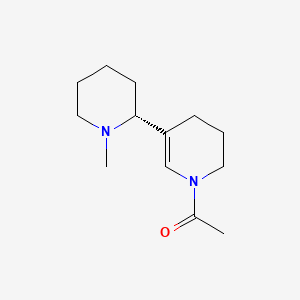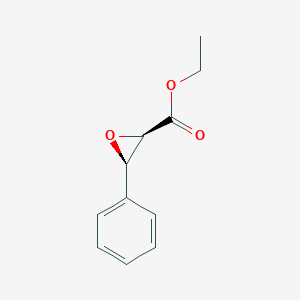
(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate is a chiral epoxide compound with the molecular formula C11H12O3 and a molecular weight of 192.211 g/mol . It is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate typically involves the epoxidation of cinnamic acid derivatives. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the Sharpless epoxidation makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols and ethers .
Applications De Recherche Scientifique
(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be catalyzed by acids or bases, and the resulting products depend on the nature of the nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2S,3R)-3-phenyloxirane-2-carboxylate: This is the enantiomer of (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate and has similar chemical properties but different biological activities.
Ethyl trans-3-phenyloxiranecarboxylate: Another stereoisomer with distinct reactivity and applications
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral chemistry .
Propriétés
Numéro CAS |
2272-55-1 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl (2S,3R)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1 |
Clé InChI |
GOMAKLPNAAZVCJ-ZJUUUORDSA-N |
SMILES |
CCOC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)
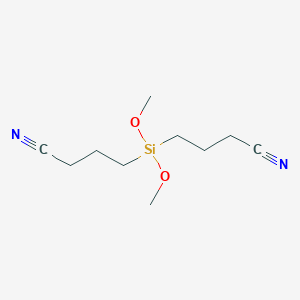

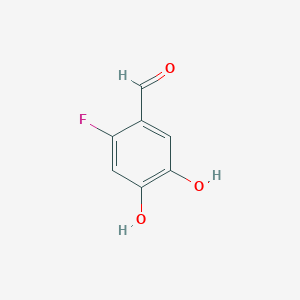

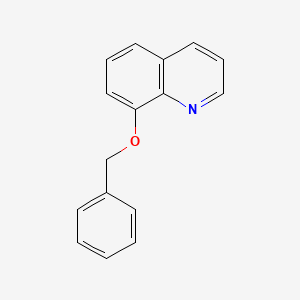

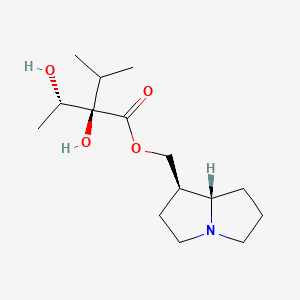
![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)
